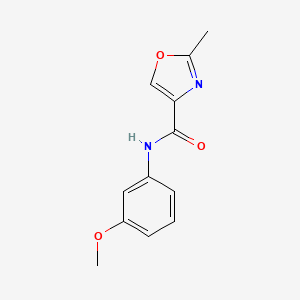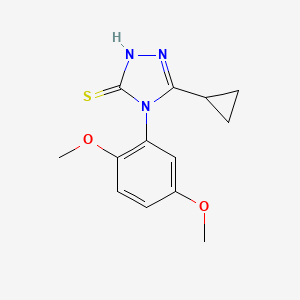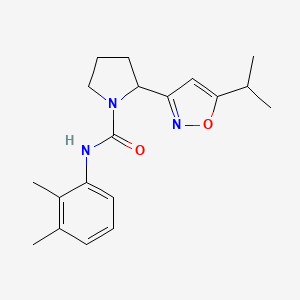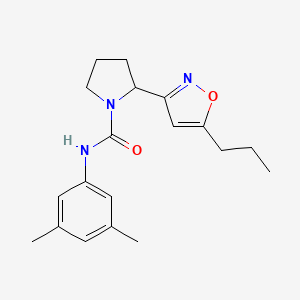
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. MS-275 has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and sickle cell disease.
Scientific Research Applications
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied for its therapeutic potential in various diseases. In cancer, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has also been studied for its potential in treating Alzheimer's disease by improving cognitive function and reducing the accumulation of amyloid-beta plaques. Additionally, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to increase fetal hemoglobin levels in sickle cell disease patients, which can improve the symptoms of the disease.
Mechanism of Action
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which can result in changes in gene expression. 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of other proteins, such as heat shock protein 90 (HSP90) and tubulin, which can contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In sickle cell disease, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to increase fetal hemoglobin levels, which can improve the symptoms of the disease.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying HDAC inhibition. Additionally, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have low toxicity in animal studies. However, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has some limitations for lab experiments. It can be difficult to solubilize, which can make dosing and administration challenging. Additionally, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have off-target effects on other proteins, which can complicate data interpretation.
Future Directions
There are several future directions for 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide research. In cancer, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide could be studied in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. Additionally, 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide could be studied in other diseases, such as Huntington's disease or multiple sclerosis, where HDAC inhibition has shown promise. Finally, new formulations of 2-methoxy-N-(1-methyl-4-piperidinyl)-5-(4-morpholinylsulfonyl)benzamide could be developed to improve its solubility and bioavailability.
properties
IUPAC Name |
2-methoxy-N-(1-methylpiperidin-4-yl)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-20-7-5-14(6-8-20)19-18(22)16-13-15(3-4-17(16)25-2)27(23,24)21-9-11-26-12-10-21/h3-4,13-14H,5-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBMBVOJYQZAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-morpholinylcarbonyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4462573.png)
![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4462580.png)


![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4462608.png)
![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-3-pyridinylcyclohexanecarboxamide](/img/structure/B4462612.png)
![1-benzyl-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4462618.png)
![4-(4-{4-[(3-chloro-4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B4462625.png)


![N-(4-ethylphenyl)-4-[6-(3-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462639.png)
![2-[4-(methylthio)phenyl]-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B4462654.png)
![N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B4462665.png)
![N-[3-(methylthio)phenyl]-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4462670.png)